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Introduction
TD-4208, known as revefenacin, is a long-acting muscarinic antagonist (LAMA) developed for

the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2]

Administered once-daily via nebulization, it offers a therapeutic option for patients who require

or prefer this mode of delivery.[3][4] This technical guide provides a comprehensive overview of

the pharmacokinetics of TD-4208, detailing its absorption, distribution, metabolism, and

excretion, supported by data from pivotal clinical studies.

Core Pharmacokinetic Properties
Revefenacin exhibits a pharmacokinetic profile characterized by rapid absorption into the

systemic circulation following nebulized administration, followed by extensive metabolism and a

slow apparent terminal elimination.[5] This profile results in low systemic exposure and minimal

accumulation with repeated dosing.[3][5]

Absorption
Following once-daily nebulized administration in patients with COPD, the time to reach

maximum plasma concentration (Tmax) for both revefenacin and its major active metabolite,

THRX-195518, is approximately 14 to 31 minutes.[6] The absolute bioavailability of an oral
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dose of revefenacin is low, at less than 3%.[6] Steady-state concentrations are typically

achieved within 7 days of repeated dosing, with an accumulation of less than 1.6-fold.[6]

Distribution
Revefenacin demonstrates extensive distribution into tissues, with an apparent volume of

distribution of the central compartment of 313 L in healthy subjects.[6] The in vitro protein

binding of revefenacin and its active metabolite, THRX-195518, to human plasma proteins is

71% and 58%, respectively.[6]

Metabolism
The primary metabolic pathway for revefenacin is hydrolysis of the primary amide to form its

active metabolite, THRX-195518.[6] This conversion is rapid, with the Tmax of the metabolite

coinciding with that of the parent drug.[6] Systemic exposures to THRX-195518 are

approximately 4- to 6-fold higher than those of revefenacin based on AUC.[6] While THRX-

195518 is pharmacologically active, its potency at muscarinic receptors is lower than that of

revefenacin.[7] In vitro studies indicate that revefenacin is a substrate of P-glycoprotein (P-gp)

and Breast Cancer Resistance Protein (BCRP), while its active metabolite is a substrate of

Organic Anion Transporting Polypeptides (OATP)1B1 and OATP1B3.[6]

Excretion
The terminal plasma elimination half-life of revefenacin and its active metabolite following once-

daily dosing in COPD patients ranges from 23 to 58 hours.[6] Following a single intravenous

dose of radiolabeled revefenacin in healthy male subjects, approximately 54% of the

radioactivity was recovered in feces and 27% in urine.[8] This indicates that both renal and

non-renal (likely hepatic) pathways contribute to the elimination of revefenacin and its

metabolites.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of revefenacin and its

major metabolite, THRX-195518, from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Revefenacin (175 µg and 700 µg) in a

Thorough QT Study[9]
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Parameter (Unit)
175 µg Revefenacin
(Arithmetic Mean ± SD)

700 µg Revefenacin
(Arithmetic Mean ± SD)

Cmax (ng/mL) 0.0461 ± 0.0297 0.189 ± 0.098

Tmax (hr) 0.25 0.25

AUC (ng·h/mL) 0.162 ± 0.118 0.583 ± 0.281

Table 2: Population Pharmacokinetic Predicted Steady-State Exposure of Revefenacin and

THRX-195518 in COPD Patients[10]

Dose Analyte AUC0–24 (ng·h/mL) Cmax (ng/mL)

88 µg Revefenacin 0.157 -

175 µg Revefenacin 0.319 -

88 µg THRX-195518 0.396 -

175 µg THRX-195518 0.849 -

Experimental Protocols
Bioanalytical Methods
The quantification of revefenacin and its metabolite THRX-195518 in human plasma is

performed using validated high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS) methods. A summary of the bioanalytical methods used in clinical studies is

provided in the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 210598.[6]

Sample Preparation: Typically involves solid-phase extraction (SPE) or liquid-liquid extraction

(LLE) to isolate the analytes from the plasma matrix.

Chromatography: Reversed-phase HPLC is used to separate the analytes from endogenous

plasma components.

Detection: A tandem mass spectrometer operating in the multiple reaction monitoring (MRM)

mode provides high selectivity and sensitivity for the quantification of revefenacin and its
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metabolite.

Validation: The methods are validated according to regulatory guidelines for accuracy,

precision, selectivity, sensitivity, recovery, and stability.

Signaling Pathway and Experimental Workflow
Mechanism of Action: Muscarinic Receptor Antagonism
Revefenacin is a competitive antagonist at all five human muscarinic acetylcholine receptors

(M1-M5).[11] Its therapeutic effect in COPD is primarily mediated through antagonism of the

M3 receptor on airway smooth muscle, leading to bronchodilation.[2] Revefenacin exhibits

kinetic selectivity for the M3 receptor over the M2 receptor, with a slower dissociation from the

M3 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.667027/full
https://pubmed.ncbi.nlm.nih.gov/30803279/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12427363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Airway Smooth Muscle Cell Pharmacological Intervention

Acetylcholine

M3 Muscarinic Receptor

Binds

Phospholipase C

Activates

IP3

Generates

Ca²⁺ Release

Bronchoconstriction

Revefenacin (TD-4208)

Antagonizes

Click to download full resolution via product page

Caption: Mechanism of action of revefenacin at the M3 muscarinic receptor.

Clinical Trial Workflow for Pharmacokinetic Assessment
The assessment of revefenacin's pharmacokinetics is a critical component of its clinical

development program. A typical workflow for a pharmacokinetic study is outlined below.
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Caption: Workflow for a clinical pharmacokinetic study of revefenacin.
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Conclusion
TD-4208 (revefenacin) possesses a pharmacokinetic profile suitable for a once-daily inhaled

therapy for COPD. Its rapid absorption, extensive metabolism to a less potent metabolite, and

long terminal half-life contribute to its sustained bronchodilatory effect with low systemic

exposure, thereby minimizing the potential for systemic anticholinergic side effects. The data

presented in this guide provide a comprehensive foundation for understanding the clinical

pharmacology of this important therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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